H-Lys(4-nitro-Z)-OH
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Overview
Description
H-Lys(4-nitro-Z)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
Target of Action
H-Lys(4-nitro-Z)-OH is an inhibitor of both dipeptidyl peptidase IV (DPIV) and DP8/9 . These enzymes play a crucial role in the metabolism of certain peptides within the body, and their inhibition can have significant effects on physiological processes.
Mode of Action
The compound interacts with its targets (DPIV and DP8/9) by binding to their active sites, thereby inhibiting their activity . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme’s activity, are 0.1 μM for DPIV and 0.95 μM for DP8/9 .
Biochemical Pathways
The inhibition of DPIV and DP8/9 affects several biochemical pathways. DPIV is involved in the degradation of incretin hormones, which regulate insulin secretion. Therefore, its inhibition can lead to increased insulin secretion, beneficial for managing conditions like diabetes
Pharmacokinetics
The compound is soluble in dmso , suggesting it may be well-absorbed in the body
Result of Action
The primary result of H-Lys(4-nitro-Z)-OH’s action is the inhibition of DPIV and DP8/9, leading to alterations in the metabolic pathways these enzymes are involved in . This can result in increased insulin secretion and potential benefits for conditions like diabetes .
Advantages and Limitations for Lab Experiments
One of the primary advantages of H-Lys(4-nitro-Z)-OH is its unique structure, which makes it a promising candidate for various research applications. The peptide is also relatively easy to synthesize using H-Lys(4-nitro-Z)-OH. However, one of the limitations of this peptide is its high cost, which can make it challenging to use in large-scale experiments.
Future Directions
There are several future directions for research involving H-Lys(4-nitro-Z)-OH. One of the primary areas of research is the development of novel drugs that target specific biological pathways. The peptide's unique structure makes it a promising candidate for the development of drugs that can treat various diseases. Other future directions for research include the study of the peptide's interactions with specific proteins and enzymes, as well as its potential applications in biotechnology and nanotechnology.
Conclusion:
In conclusion, H-Lys(4-nitro-Z)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. The peptide's unique structure and biochemical and physiological effects make it a promising candidate for the development of novel drugs and the study of specific biological pathways. While there are some limitations to the use of this peptide in lab experiments, its potential applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of H-Lys(4-nitro-Z)-OH is carried out using H-Lys(4-nitro-Z)-OH, which involves the stepwise addition of amino acids to a solid support. The peptide is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The synthesis is carried out in a stepwise manner, with each amino acid being added one at a time until the desired peptide sequence is obtained.
Scientific Research Applications
H-Lys(4-nitro-Z)-OH has been extensively studied for its potential applications in various research fields. One of the primary research applications of this peptide is in the field of medicinal chemistry, where it is used in the development of novel drugs. The unique structure of H-Lys(4-nitro-Z)-OH makes it a promising candidate for the development of drugs that target specific biological pathways.
properties
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(4-nitro-Z)-OH |
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